8-Ethyl-6-azaspiro[3.4]octan-7-one
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Overview
Description
8-Ethyl-6-azaspiro[34]octan-7-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-6-azaspiro[3.4]octan-7-one typically involves the annulation of a cyclopentane ring with a nitrogen-containing moiety. One common method involves the reaction of a cyclopentanone derivative with an amine under acidic conditions to form the spirocyclic structure. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-6-azaspiro[3.4]octan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or at the carbon atoms adjacent to the nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
8-Ethyl-6-azaspiro[3.4]octan-7-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 8-Ethyl-6-azaspiro[3.4]octan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Azaspiro[3.4]octan-7-one: A structurally similar compound with a different substitution pattern.
2,6-Diazaspiro[3.4]octan-7-one: Another spirocyclic compound with two nitrogen atoms in the ring system.
Uniqueness
8-Ethyl-6-azaspiro[3.4]octan-7-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 8-position may confer distinct properties compared to other spirocyclic compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C9H15NO |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
8-ethyl-6-azaspiro[3.4]octan-7-one |
InChI |
InChI=1S/C9H15NO/c1-2-7-8(11)10-6-9(7)4-3-5-9/h7H,2-6H2,1H3,(H,10,11) |
InChI Key |
SWGDVIUDXZGDAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NCC12CCC2 |
Origin of Product |
United States |
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